7-Bromo-9,9-dimethyl-9H-fluoren-2-amine
Overview
Description
“7-Bromo-9,9-dimethyl-9H-fluoren-2-amine” is a chemical compound with the molecular formula C15H14BBrO2 . It is a solid at 20 degrees Celsius . It is also known as 7-Bromo-9,9-dimethyl-9H-fluorene-2-boronic Acid .
Physical And Chemical Properties Analysis
“this compound” is a white to almost white powder or crystal .Scientific Research Applications
Fluorescence Probes for Femtosecond Solvation Dynamics
7-Bromo-9,9-dimethyl-9H-fluoren-2-amine and its derivatives have been synthesized and explored for their potential as fluorescence probes in studying femtosecond solvation dynamics. This application is significant in understanding fast molecular processes in solutions, particularly in the field of photochemistry and photophysics (Saroja et al., 2004).
Fluorescent Sensors for Nitro Compounds, Metal Cations, and Biomolecules
Specific compounds synthesized from this compound have shown promise as fluorescent sensors. They can selectively detect nitro compounds, metal cations like Fe3+, and amino acids such as arginine in biomolecules. This has significant implications for environmental monitoring and biochemical analysis (Han et al., 2020).
Electron-Blocking Materials for OLEDs
Compounds derived from this compound have been utilized as electron-blocking materials in Organic Light-Emitting Diodes (OLEDs). Their optical properties and stability make them suitable for enhancing the charge balance and lifetime of OLED devices (Hu et al., 2020).
Hole Transport Materials for Efficient Electroluminescent Devices
Certain derivatives of this compound act as efficient hole transport materials in green electroluminescent devices. These compounds show excellent thermal stability and are essential in enhancing the performance of OLEDs (Wu et al., 2017).
Safety and Hazards
properties
IUPAC Name |
7-bromo-9,9-dimethylfluoren-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8H,17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAQVJRITSYFGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N)C3=C1C=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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